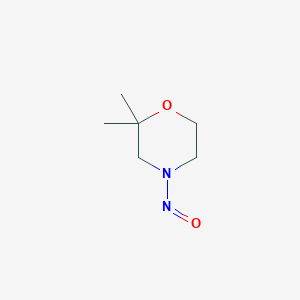

2,2-Dimethyl-4-nitrosomorpholine

CAS No.: 147688-59-3

Cat. No.: VC16846526

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147688-59-3 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2,2-dimethyl-4-nitrosomorpholine |

| Standard InChI | InChI=1S/C6H12N2O2/c1-6(2)5-8(7-9)3-4-10-6/h3-5H2,1-2H3 |

| Standard InChI Key | XGQCVBPBRARCOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(CCO1)N=O)C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

2,2-Dimethyl-4-nitrosomorpholine is systematically named as 4-nitroso-2,2-dimethylmorpholine, reflecting its morpholine backbone substituted with methyl groups at the 2- and 2'-positions and a nitroso group at the 4-position. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.172 g/mol . The compound’s structure is distinguished by its saturated oxygen- and nitrogen-containing heterocycle, which influences its polarity and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₂ | |

| Molecular Weight | 144.172 g/mol | |

| Exact Mass | 144.09000 Da | |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | |

| LogP (Partition Coefficient) | 0.7165 |

Stereochemical Considerations

Although 2,2-dimethyl-4-nitrosomorpholine is achiral due to symmetry at the 2- and 2'-methyl positions, related isomers such as 2,6-dimethyl-4-nitrosomorpholine exhibit stereocenters. For instance, the cis-isomer of 2,6-dimethyl-4-nitrosomorpholine (CAS 69091-16-3) has defined stereochemistry at the 2- and 6-positions, as evidenced by its SMILES notation (C[C@H]1CN(C[C@@H](C)O1)N=O) and InChIKey (DPYMAXOKJUBANR-OLQVQODUSA-N) . This highlights the importance of positional isomerism in modulating the physicochemical and biological properties of nitrosomorpholines.

Physicochemical Properties

Thermal and Solubility Profiles

Synthetic Methodologies

Insights from Analogous Nitration Reactions

Patent literature on the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide (CN104592107A) reveals the use of potassium nitrate (KNO₃) in concentrated sulfuric acid as a nitrating agent . This method avoids the generation of toxic nitrogen oxides (e.g., NOₓ), a common issue with traditional nitric acid-based nitration. Adapting this approach for 2,2-dimethylmorpholine could involve:

-

Dissolving 2,2-dimethylmorpholine in sulfuric acid.

-

Gradually adding KNO₃ at controlled temperatures (−10°C to 20°C).

Table 2: Comparative Nitration Reagents

| Reagent | Advantages | Limitations |

|---|---|---|

| Concentrated HNO₃ | High reactivity | Generates toxic NOₓ fumes |

| KNO₃/H₂SO₄ | Environmentally friendly, no NOₓ | Requires elevated temperatures |

Toxicological and Environmental Considerations

Carcinogenicity Profiles

4-Nitrosomorpholine (CAS 59-89-2) is classified as a strong animal carcinogen with evidence of hepatic tumorigenicity in rodents . While no direct data exist for 2,2-dimethyl-4-nitrosomorpholine, structural alerts (e.g., nitroso group) warrant caution. The European Chemicals Agency (ECHA) mandates labeling nitrosamines with GHS06 (Toxic) and GHS08 (Health Hazard) symbols .

Environmental Persistence

The LogP value of 0.7165 suggests moderate hydrophobicity, indicating potential bioaccumulation in aquatic organisms. Photodegradation studies on related nitrosamines show sensitivity to UV light, leading to denitrosation and formation of secondary amines .

Future Research Directions

-

Synthetic Optimization: Developing scalable, green nitrosation protocols using KNO₃ or other nitrosating agents.

-

Toxicokinetic Studies: Investigating metabolic pathways and DNA adduct formation in model organisms.

-

Environmental Monitoring: Assessing groundwater contamination risks near industrial sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume